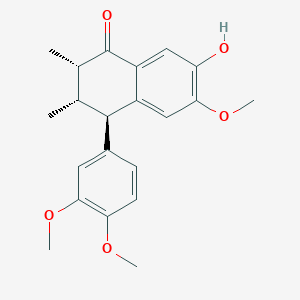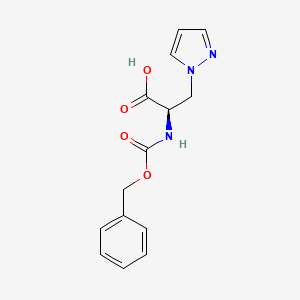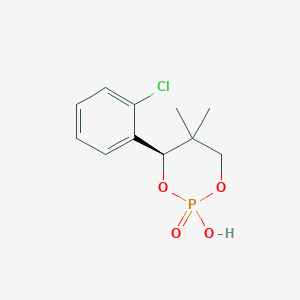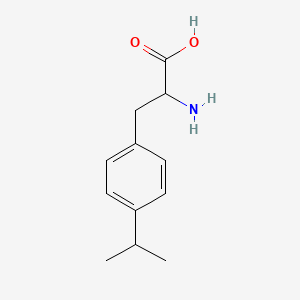
3-(3-Isopropylthioureido)phenylboronic acid
説明
3-(3-Isopropylthioureido)phenylboronic acid is a compound that would likely share some characteristics with the phenylboronic acids and derivatives described in the provided papers. Phenylboronic acids are known for their ability to form stable complexes with various substrates and are often used in sensor applications, drug delivery systems, and as catalysts in organic reactions . Although the specific compound is not directly studied in the provided papers, insights can be drawn from the related structures and properties of phenylboronic acids and their derivatives.
Synthesis Analysis
The synthesis of phenylboronic acid derivatives typically involves the use of boronic acids as key intermediates. For example, the synthesis of trifluoromethylphenylboronic acids was achieved and characterized by various NMR techniques . Similarly, phenylboronic acid itself was used as a catalyst in the Biginelli reaction to produce dihydropyrimidinone derivatives . These methods suggest that the synthesis of this compound would likely involve a condensation reaction between an isopropylthiourea and a phenylboronic acid or its derivative.
Molecular Structure Analysis
The molecular structure of phenylboronic acid derivatives is crucial for their reactivity and interaction with other molecules. For instance, the molecular and crystal structures of trifluoromethylphenylboronic acids were determined using single crystal XRD, revealing that these compounds form hydrogen-bonded dimers with a syn-anti conformation . The structure of this compound would also be expected to exhibit hydrogen bonding and dimer formation, which could be confirmed by similar XRD studies.
Chemical Reactions Analysis
Phenylboronic acids are versatile in chemical reactions. They have been shown to act as catalysts in the Biginelli reaction, facilitating the synthesis of dihydropyrimidinone derivatives . Additionally, the introduction of substituents like trifluoromethoxy groups can influence the reactivity and acidity of these compounds . The isopropylthioureido group in this compound would likely affect its reactivity and could potentially offer unique interactions in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids can be influenced by their substituents. For example, the introduction of a trifluoromethoxy group affects the acidity of phenylboronic acids, with the position of the substituent playing a significant role . The thermoresponsive properties of a copolymer containing phenylboronic acid units were also studied, showing that the ionization of these units affects the precipitation temperature in aqueous solutions . The properties of this compound, such as solubility, acidity, and thermal behavior, would be expected to be influenced by the isopropylthioureido substituent, although specific studies would be required to determine these characteristics.
科学的研究の応用
1. Antibacterial Activity
Phenylboronic acids, including derivatives like 3-(3-Isopropylthioureido)phenylboronic acid, have been studied for their antibacterial properties. For instance, research on various phenylboronic acids revealed insights into their structural, physicochemical, and antimicrobial properties. These compounds have demonstrated effectiveness against bacterial strains such as Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).
2. Antiproliferative Potential in Cancer Cells
Certain phenylboronic acid derivatives have shown promising results in experimental oncology. They exhibit antiproliferative effects in cancer cell lines and can induce apoptosis, particularly in A2780 ovarian cancer cells. Their ability to cause cell cycle arrest and initiate apoptotic pathways makes them potential candidates for cancer therapy (Psurski et al., 2018).
3. Applications in Drug Delivery Systems
Phenylboronic acid-based materials, including its derivatives, are widely used in constructing glucose-responsive systems for insulin delivery. Their ability to form reversible complexes with polyols makes them ideal for applications in nanogels, micelles, vesicles, and mesoporous silica nanoparticles in drug delivery (Ma & Shi, 2014).
4. Tumor Targeting and Penetration
Phenylboronic acid-decorated polymeric nanomaterials have been developed for enhanced tumor targeting and penetration. These materials can improve tumor accumulation and antitumor effects, making them valuable in therapeutic applications (Lan & Guo, 2019).
5. Glucose-Responsive Materials
Research has also focused on developing glucose-responsive materials utilizing phenylboronic acid derivatives. These materials exhibit sensitivity to glucose levels and are promising for self-regulated insulin delivery, highlighting their potential in diabetes management (De Geest et al., 2006).
Safety and Hazards
When handling “3-(3-Isopropylthioureido)phenylboronic acid”, it’s important to avoid heat, flames, and sparks. It should not be mixed with oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and sulfur oxides . It’s recommended to handle it in a well-ventilated place and avoid contact with skin and eyes .
特性
IUPAC Name |
[3-(propan-2-ylcarbamothioylamino)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2S/c1-7(2)12-10(16)13-9-5-3-4-8(6-9)11(14)15/h3-7,14-15H,1-2H3,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTHANAUPCKWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=S)NC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674385 | |
| Record name | (3-{[(Propan-2-yl)carbamothioyl]amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-07-6 | |
| Record name | (3-{[(Propan-2-yl)carbamothioyl]amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



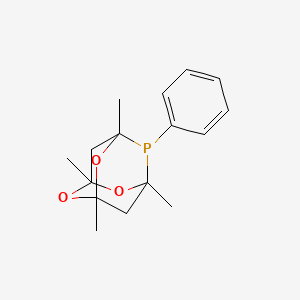
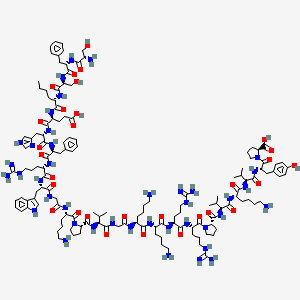

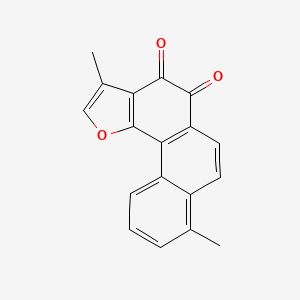
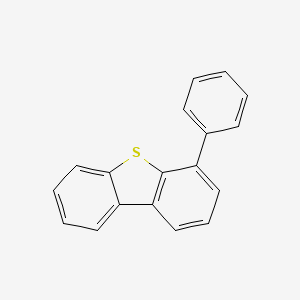
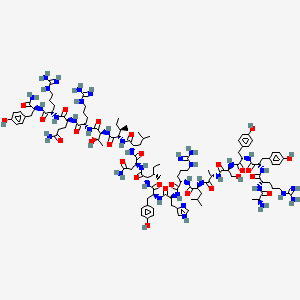
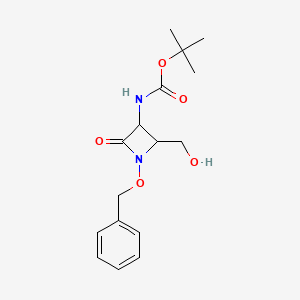
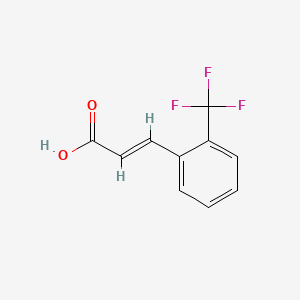
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3030858.png)
